(1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
(S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-ethylphenyl trifluoromethyl ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the amine via a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving neurotransmitters, by acting as an agonist or antagonist at specific receptor sites.
Comparison with Similar Compounds
- (S)-1-(2-Methylphenyl)-2,2,2-trifluoroethan-1-amine
- (S)-1-(2-Isopropylphenyl)-2,2,2-trifluoroethan-1-amine
- (S)-1-(2-Propylphenyl)-2,2,2-trifluoroethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (ethyl, methyl, isopropyl, propyl).
- Uniqueness: (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific ethyl substitution, which can influence its reactivity, binding affinity, and overall properties compared to its analogs.
This detailed article provides a comprehensive overview of (S)-1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
(1S)-1-(2-ethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
BHNITXWLSREPOR-VIFPVBQESA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](C(F)(F)F)N |
Canonical SMILES |
CCC1=CC=CC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
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